Octopine

Descripción general

Descripción

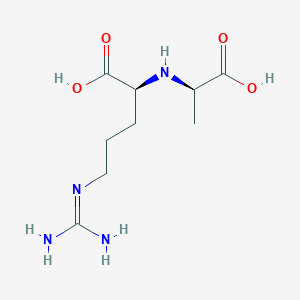

Octopine is a derivative of the amino acids arginine and alanineThis compound gets its name from Octopus octopodia, from which it was first isolated in 1927 . This compound has been found in the muscle tissue of invertebrates such as octopus, Pecten maximus, and Sipunculus nudus, where it functions as an analog of lactic acid . Additionally, plants may produce this compound after infection by Agrobacterium tumefaciens, which transfers the this compound synthesis gene from the bacterium to the plant .

Métodos De Preparación

Octopine is formed by the reductive condensation of pyruvic acid and arginine through the action of the NADH-dependent enzyme this compound dehydrogenase (ODH) . This reaction is reversible, allowing for the regeneration of pyruvic acid and arginine . The synthetic route involves the following steps:

Análisis De Reacciones Químicas

Catalytic Mechanism of Octopine Dehydrogenase (ODH)

Structural and mutagenesis studies reveal a conserved catalytic triad (His212, Arg324, Asp329) critical for substrate binding and proton transfer :

- His212 acts as an acid-base catalyst, protonating pyruvate’s carbonyl group.

- Arg324 stabilizes pyruvate’s carboxyl group.

- Asp329 enhances His212’s acidity via hydrogen bonding.

The reaction proceeds through a Schiff base intermediate formed between pyruvate and arginine, followed by hydride transfer from NADH .

Substrate Binding Order and Kinetics

ODH follows a compulsory ordered mechanism :

Pyruvate binding requires prior formation of the ODH/NADH/L-arginine ternary complex , preventing spontaneous reduction to lactate .

Substrate Inhibition and Allosteric Regulation

- Synergistic inhibition occurs at high concentrations of L-arginine and pyruvate, likely due to non-productive binding to the free enzyme .

- Pyruvate concentration in scallop muscle (0.5–1.2 mM) directly regulates ODH activity, triggering this compound synthesis during anaerobic recovery .

Broad Substrate Specificity

ODH and related enzymes (e.g., this compound synthase in Agrobacterium) exhibit flexibility:

This versatility enables diverse opine production in plant tumors and microbial systems .

Thermodynamic and Structural Insights

-

Dissociation constants (Kₐ) for ODH complexes :

Complex Kₐ (mM) ODH + NADH 0.062 ODH + NAD⁺ 0.4 ODH/NADH + L-arginine 4.1 - Structural studies show domain movement upon NADH binding, aligning active sites for Schiff base formation .

Biological and Industrial Relevance

Aplicaciones Científicas De Investigación

Plant Biotechnology

Agrobacterium Tumefaciens and Opine Utilization

Octopine is primarily known for its role in the interaction between Agrobacterium tumefaciens and plants. This bacterium utilizes this compound as a carbon and nitrogen source, which is crucial for its virulence. Studies have shown that virulent strains of Agrobacterium can efficiently utilize this compound, which correlates with their ability to induce crown gall tumors in host plants .

Genetic Engineering

The this compound synthase (Ocs) gene is often used in genetic engineering to create transgenic plants. The Ocs promoter allows for the expression of foreign genes specifically in plant tissues where this compound accumulates, thus facilitating targeted gene expression in agricultural applications .

Microbial Interactions

Ecological Role

this compound serves as a signaling molecule in microbial ecology. Its presence influences the competition among different strains of Agrobacterium. For instance, strains that can utilize this compound demonstrate a competitive advantage over those that cannot, allowing them to thrive in environments rich in this compound . This specificity is attributed to proteins such as OccJ, which exhibit high affinity for this compound, enhancing the bacteria's ability to exploit this resource effectively .

Biocontrol Potential

Research indicates that manipulating this compound levels could enhance biocontrol strategies against plant pathogens. By introducing or enhancing this compound production in plants, it may be possible to attract beneficial microorganisms that outcompete harmful pathogens .

Therapeutic Applications

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems (DDS). The unique properties of this compound make it a candidate for developing prodrugs that can be activated in specific tissues, such as ocular tissues. This approach aims to improve drug efficacy while minimizing side effects .

Metabolic Studies

this compound's role as a metabolic intermediate has been studied extensively in cephalopods, where it functions as a key component in energy metabolism under anaerobic conditions. Understanding these metabolic pathways can lead to insights into bioenergetics and potential applications in metabolic engineering .

Case Studies

Mecanismo De Acción

The mechanism of action of octopine involves its formation through the reductive condensation of pyruvic acid and arginine by the enzyme this compound dehydrogenase . The enzyme consists of two domains: an NADH binding domain and an this compound-binding domain . The order of substrate binding and the underlying conformational changes are crucial for the formation of this compound . The molecular targets and pathways involved include the enzyme this compound dehydrogenase and the substrates NADH, L-arginine, and pyruvate .

Comparación Con Compuestos Similares

Octopine is part of a class of compounds known as opines. Similar compounds include:

Nopaline: Derived from the amino acids glutamic acid and arginine, nopaline is another opine produced by plants infected with Agrobacterium tumefaciens. It shares a similar role in plant genetic engineering and metabolism.

This compound is unique in its specific formation from pyruvic acid and arginine and its role in both invertebrate metabolism and plant genetic engineering .

Actividad Biológica

Octopine is a naturally occurring compound that plays significant roles in plant-pathogen interactions, particularly involving Agrobacterium tumefaciens. This article delves into the biological activities of this compound, highlighting its metabolic pathways, interactions with plant systems, and potential applications in biotechnology and medicine.

Overview of this compound

This compound is a type of opine, a group of compounds produced by plants infected with Agrobacterium tumefaciens. It is synthesized from the condensation of arginine and pyruvate, catalyzed by the enzyme this compound synthase (Ocs). The production of this compound serves as a nutrient source for the bacteria, allowing them to thrive within the host plant tissues.

Synthesis in Plants

The synthesis of this compound occurs in crown gall tumors induced by A. tumefaciens. The T-DNA from the bacterium integrates into the plant genome, leading to the expression of genes responsible for opine production. This process is crucial for the survival of both the pathogen and the tumor cells.

Bacterial Utilization

Agrobacterium species utilize this compound as a carbon and nitrogen source. Specific transport proteins, such as OccJ and NocT, have evolved to facilitate the uptake of this compound. Research indicates that OccJ exhibits a high affinity for this compound, with binding constants in the nanomolar range, which enhances the bacterial colonization efficiency in infected plants .

Biological Activity in Plant Interactions

This compound's role in plant interactions extends beyond mere nutrient availability. The compound influences various physiological responses in plants:

- Induction of Tumor Formation : The presence of this compound is directly linked to tumorigenesis in plants. Different strains of A. tumefaciens can induce tumors that either produce this compound or nopaline, depending on their genetic makeup .

- Nutrient Manipulation : By inducing opine production, A. tumefaciens manipulates plant metabolism to favor its growth, effectively hijacking the plant's resources .

Case Study 1: this compound's Role in Tumor Induction

A study investigated various A. tumefaciens strains and their ability to induce tumors producing either this compound or nopaline. Results demonstrated that strains capable of utilizing this compound were more efficient at inducing tumors that also produced this compound, confirming a close correlation between bacterial virulence and opine production .

Case Study 2: Structural Insights into this compound Binding

Research utilizing X-ray crystallography revealed that OccJ binds this compound with high specificity due to structural adaptations at specific amino acid positions. This binding affinity is crucial for the competitive advantage of this compound-type A. tumefaciens over nopaline-type strains, which show significantly lower binding affinities .

Applications in Biotechnology

The unique properties of this compound have led to its exploration in various biotechnological applications:

- Biosensors : An this compound biosensor has been developed using immobilized enzymes such as pyruvate oxidase and this compound dehydrogenase. This sensor can detect this compound levels in different environments, showcasing potential applications in agricultural monitoring .

- Pharmaceuticals : Studies indicate that dietary supplementation with this compound can influence lipid metabolism, suggesting potential therapeutic roles in managing cholesterol levels .

Propiedades

IUPAC Name |

(2S)-2-[[(1R)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXSCCDUAFEIOE-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946103 | |

| Record name | Octopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Octopine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

34522-32-2 | |

| Record name | Octopine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34522-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octopine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.